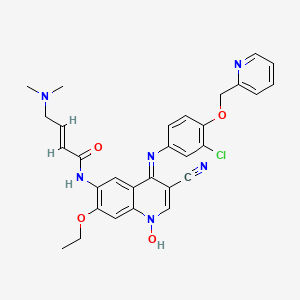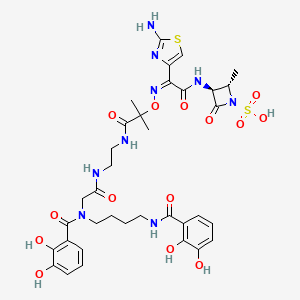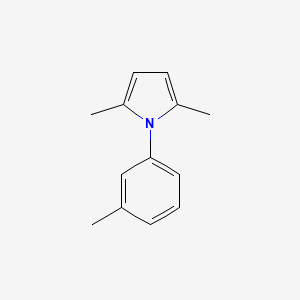![molecular formula C11H21NSn B14755314 1H-Pyrrole, 1-[(triethylstannyl)methyl]- CAS No. 941-34-4](/img/structure/B14755314.png)
1H-Pyrrole, 1-[(triethylstannyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-[(triethylstannyl)methyl]-: is a chemical compound that belongs to the class of organotin compounds It features a pyrrole ring substituted with a triethylstannylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- typically involves the reaction of pyrrole with triethylstannylmethyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Pyrrole+(Et3Sn)CH2Cl→1H-Pyrrole, 1-[(triethylstannyl)methyl]-
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of organotin reagents and maintaining an inert atmosphere.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole, 1-[(triethylstannyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can lead to the formation of stannylated pyrrole derivatives.
Substitution: The triethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry: 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is used as a precursor in the synthesis of more complex organotin compounds. It is also employed in the study of organometallic chemistry and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the interactions of organotin compounds with biological systems. It may also serve as a model compound for investigating the toxicity and environmental impact of organotin compounds.
Industry: In industrial applications, this compound can be used as a catalyst or as an intermediate in the synthesis of other organotin compounds. Its unique properties make it valuable in specialized chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- involves its interaction with various molecular targets. The triethylstannyl group can coordinate with metal centers, influencing the reactivity and stability of the compound. The pyrrole ring can participate in π-π interactions and hydrogen bonding, further affecting its chemical behavior.
Comparaison Avec Des Composés Similaires
- 1H-Pyrrole, 1-methyl-
- 1H-Pyrrole, 1-ethyl-
- 1H-Pyrrole, 1-phenyl-
Comparison: 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is unique due to the presence of the triethylstannyl group, which imparts distinct chemical properties compared to other substituted pyrroles. This group enhances the compound’s reactivity and allows for the formation of organometallic complexes, making it valuable in specialized applications.
Propriétés
Numéro CAS |
941-34-4 |
|---|---|
Formule moléculaire |
C11H21NSn |
Poids moléculaire |
286.00 g/mol |
Nom IUPAC |
triethyl(pyrrol-1-ylmethyl)stannane |
InChI |
InChI=1S/C5H6N.3C2H5.Sn/c1-6-4-2-3-5-6;3*1-2;/h2-5H,1H2;3*1H2,2H3; |
Clé InChI |
SYTXBQVGQVPAAN-UHFFFAOYSA-N |
SMILES canonique |
CC[Sn](CC)(CC)CN1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


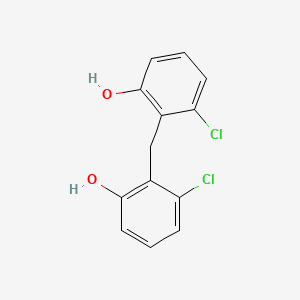
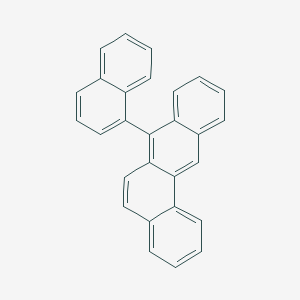
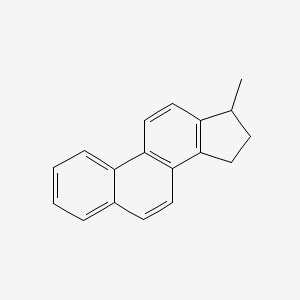

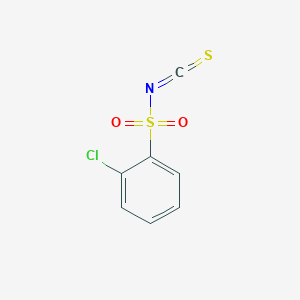
![ethyl (2Z)-2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4,5-dimethylpyrrole-3-carboxylate](/img/structure/B14755259.png)
![2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene](/img/structure/B14755260.png)
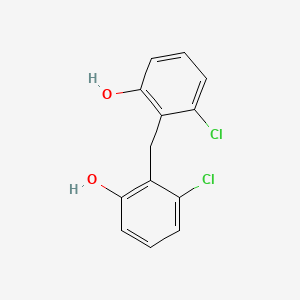
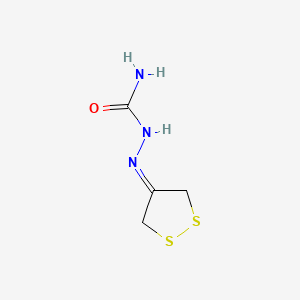
![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)

